(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine (1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine
Brand Name: Vulcanchem
CAS No.: 188000-52-4
VCID: VC20905538
InChI: InChI=1S/C10H15N/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-10H,3-5,11H2/t6-,7+,8-,9+,10+/m1/s1
SMILES: C1CC(C2C1C3CC2C=C3)N
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol

(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine

CAS No.: 188000-52-4

Cat. No.: VC20905538

Molecular Formula: C10H15N

Molecular Weight: 149.23 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine - 188000-52-4

Specification

CAS No. 188000-52-4
Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
IUPAC Name (1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine
Standard InChI InChI=1S/C10H15N/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-10H,3-5,11H2/t6-,7+,8-,9+,10+/m1/s1
Standard InChI Key WCRTWLIRFMUYJI-KGDYZURWSA-N
Isomeric SMILES C1C[C@@H]([C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3)N
SMILES C1CC(C2C1C3CC2C=C3)N
Canonical SMILES C1CC(C2C1C3CC2C=C3)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator